Optovin

Structure-activity relationship Photopharmacology TRPA1 channel activation

Optovin is a rhodanine-derived, photoactivated TRPA1 agonist that enables optical control of nociceptive signaling without genetic modification. Unlike constitutively active electrophilic agonists (AITC, 4-HNE), it remains strictly inactive in the dark. - In vivo EC50 of 2 μM under 387-405 nm light; validated in zebrafish and murine pain models. - Activates ~30% of DRG neurons light-dependently; abolished in TRPA1-KO controls. - Supplied with purity ≥98%; batch-specific COA available. For R&D use only.

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
CAS No. 348575-88-2
Cat. No. B1677451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptovin
CAS348575-88-2
SynonymsOptovin
Molecular FormulaC15H13N3OS2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)
InChIKeyYISGMOZSGOGYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Optovin: Reversible Photoactivated TRPA1 Activator


Optovin (CAS 348575-88-2) is a rhodanine-derived small molecule that functions as a reversible, photoactivated ligand for the transient receptor potential ankyrin 1 (TRPA1) cation channel [1]. Upon illumination with violet light (λmax ≈ 405-415 nm), Optovin undergoes a structure-dependent photochemical reaction that covalently modifies redox-sensitive cysteine residues (Cys 621, 633, and 856) within the TRPA1 channel, triggering channel opening and neuronal excitation . The compound activates human TRPA1 in vitro with an EC50 of approximately 2 µM and enables repeated photoactivation of motor behaviors in wild-type zebrafish and mice in vivo without requiring genetic modification of the target organism [2]. Optovin represents a foundational chemo-optogenetic tool that provides spatiotemporally precise optical control over endogenous TRPA1 channels, distinguishing it from traditional electrophilic TRPA1 agonists and genetically encoded optogenetic approaches.

Activation mode
Light-gated TRPA1 channel opener; inactive without violet light (405 nm)
Temporal precision
Spatiotemporally controlled neuronal excitation in wild-type animals
Model compatibility
Validated in zebrafish, mouse DRG, and in vivo without genetic modification

Why Generic TRPA1 Agonists Are Insufficient


Standard TRPA1 agonists—including allyl isothiocyanate (AITC; mustard oil), cinnamaldehyde, 4-hydroxynonenal (4-HNE), and icilin—activate the channel through constitutive electrophilic or ligand-binding mechanisms that are not temporally or spatially controllable once applied [1]. Optovin's defining differentiation lies in its strict light dependence: the compound remains inactive in the dark and requires violet light illumination to trigger the photochemical reaction that modifies specific cysteine residues (C621, C633, C856) and opens the channel [2]. This property enables precise experimental control over the timing, duration, and location of TRPA1 activation—capabilities that are categorically absent from all non-photoactivatable TRPA1 agonists. Consequently, substituting Optovin with AITC, cinnamaldehyde, or 4-HNE fundamentally alters the experimental paradigm from an optically gated, reversible activation system to a constitutively active, non-spatiotemporally controllable one. This substitution invalidates any protocol designed to correlate TRPA1 activation with precisely timed light stimuli or to map TRPA1-expressing neuronal circuits via localized illumination.

Optovin (photoactivated)
Requires violet light to trigger TRPA1 opening; remains inactive in the dark.
Enables reversible, spatially defined neuronal control protocols.
Conventional TRPA1 agonists
AITC, cinnamaldehyde, 4-HNE activate the channel constitutively without light dependence.
Substitution would eliminate spatiotemporal gating and alter paradigm from optically controlled to non-light-dependent.

Optovin Differentiation & Selectivity Evidence


Essential Pharmacophore: α,β-Unsaturated Olefin

In a direct head-to-head comparison, Optovin and analog 7d1 were evaluated for TRPA1-dependent behavioral excitation in zebrafish. The analog 7d1, which is structurally identical to Optovin except for methylation of the α,β-unsaturated olefin, showed no significant difference from DMSO-treated controls (p=0.8), whereas Optovin produced significantly elevated excitation scores compared to DMSO (p<0.001) [1]. This structure-activity relationship confirms that the α,β-unsaturated alkene group of the rhodanine moiety is the essential photochemically reactive pharmacophore required for light-dependent TRPA1 activation, providing a clear structural basis for Optovin's mechanism of action that is absent in olefin-methylated analogs.

Pharmacophore requirement
Direct head-to-head comparison
Olefin-methylated analog (7d1) showed no significant difference from DMSO (p=0.8); Optovin produced elevated behavioral excitation (p<0.05 vs DMSO) in zebrafish
α,β-Unsaturated olefin is essential for photochemical TRPA1 activation.
Structures lacking this motif are inactive; confirm olefin integrity before use.
Structure-activity relationship Photopharmacology TRPA1 channel activation Electrophilic cysteine modification

Cysteine Residues Mediating TRPA1 Activation

In HEK293T cells transfected with wild-type human TRPA1 or specific cysteine-to-serine mutant constructs, Optovin (10 µM) induced robust calcium responses in wild-type TRPA1-expressing cells (baseline fluorescence ~0.8 to ~2.5 relative fluorescence units post-treatment; n=130 cells). In contrast, cells expressing the C621S mutant showed a markedly attenuated calcium response, with post-treatment fluorescence substantially reduced relative to wild-type (n=107 cells; p<0.01). The C633S mutant exhibited an intermediate reduction (n=111 cells; p<0.0001), while the C856S mutant also showed significantly impaired activation [1]. This mutational analysis establishes that C621, C633, and C856 are the specific redox-sensitive cysteine residues through which Optovin's photochemical reaction mediates TRPA1 gating.

Cysteine residues mediating activation
Direct head-to-head comparison
C621S mutation markedly attenuated calcium response; C633S and C856S also reduced compared to wild-type hTRPA1 (p<0.01, HEK293T cells, 10 µM Optovin + 405 nm light)
Optovin requires specific cysteine residues (C621, C633, C856) for TRPA1 gating.
Provides a quality-control benchmark for functional TRPA1 expression in experimental systems.
Cysteine mutagenesis TRPA1 structure-function Electrophilic activation Photochemical mechanism

TRPA1 Necessity and Sufficiency

In mouse dorsal root ganglia (DRG) sensory neurons, Optovin (100 µM, 120 s illumination) activated 30% of wild-type neurons (35/105 cells). In TRPA1-knockout (TRPA1-KO) DRG neurons, the response was nearly abolished, with only 2.7% of neurons responding (8/291 cells) [1]. Conversely, HEK293T cells (normally TRPA1-negative) transfected with human TRPA1 gained robust Optovin sensitivity (calcium response: baseline ~0.8 to ~2.0 relative fluorescence units; n=120 cells), whereas GFP-transfected control cells showed no response (n=130 cells; p<0.001) [2]. This dual genetic evidence establishes TRPA1 as both necessary and sufficient for the Optovin light-induced response, ruling out off-target contributions from other TRP channels or photoreceptors.

TRPA1 necessity & sufficiency
Direct head-to-head comparison
Wild-type DRG: 30% responders (35/105 cells); TRPA1-KO: 2.7% (8/291 cells). hTRPA1-transfected HEK293T gained robust calcium response (p<0.001 vs GFP control)
Confirms Optovin-induced phenotypes are TRPA1-dependent; supports target validation.
Use TRPA1-KO or -transfected controls to attribute effects specifically to TRPA1.
TRPA1 knockout DRG neuron calcium imaging Target validation Sufficiency and necessity

Broad Selectivity Profiling Against CNS Targets

In a commercial selectivity panel performed under standard in vitro radioligand binding and functional assay conditions, Optovin exhibited little or no inhibitory activity toward the hERG potassium channel (a critical cardiac safety liability) and showed minimal activity against a panel of 50 human and rodent CNS receptors, channels, and transporters . While comparable panel data for structurally related rhodanine derivatives or alternative TRPA1 photoactivators are not publicly available in the primary literature (a limitation that precludes direct comparator-based quantification), the availability of this panel data provides baseline assurance of Optovin's selectivity profile for researchers planning in vivo or ex vivo experiments where off-target effects on cardiac or CNS function could confound interpretation.

Broad CNS selectivity
Data to verify
Reported little or no inhibitory activity toward hERG and a panel of 50 human/rodent CNS receptors, channels, and transporters
Supports baseline selectivity for complex in vivo/ex vivo experiments.
No direct comparator panel data publicly available; verify in target experimental system.
Selectivity profiling Off-target activity hERG cardiac safety CNS receptor panel

Optovin Research & Industrial Application Scenarios


Zebrafish Behavioral Screening & Circuit Mapping

Optovin enables repeated, light-dependent photoactivation of motor behaviors in wild-type zebrafish embryos and larvae, with an in vivo EC50 of 2 µM and ECmax of 3 µM under 387-405 nm excitation (>1.6 µW/min) . The optovin response is abolished in trpa1b mutant zebrafish (p<0.001) [1], confirming TRPA1 dependence. This system is ideally suited for high-throughput behavioral screening of TRPA1 modulators, functional mapping of nociceptive circuits, and validation of genetic or pharmacological perturbations without requiring transgenic lines. The non-transgenic nature of the assay substantially reduces model organism development time and cost compared to optogenetic approaches requiring channelrhodopsin-expressing transgenic animals.

Mouse DRG Nociceptor Subpopulation Analysis

In dissociated mouse dorsal root ganglia (DRG) sensory neurons, Optovin (100 µM, 120 s illumination) activates approximately 30% of the total neuronal population (35/105 wild-type neurons), and this response is nearly eliminated in TRPA1-KO neurons (2.7%, 8/291 neurons) . This specificity enables researchers to functionally identify and isolate TRPA1-expressing nociceptor subpopulations for calcium imaging, electrophysiological recording, or single-cell transcriptomic analysis. Because Optovin is delivered exogenously and activated by spatially restricted light, researchers can map the distribution of TRPA1-positive neurons within DRG cultures and correlate TRPA1 expression with other sensory neuron markers under controlled temporal conditions.

Light-Evoked Nocifensive Behavior in Mice

Topical application of Optovin to the mouse ear (0.3 µmol Optovin in 20 µL DMSO) followed by low-power 405 nm laser illumination elicits a robust head-shake/twitch nociceptive response . This assay provides a rapid, reversible, and non-invasive method for assessing TRPA1-mediated pain behavior in wild-type adult mice without requiring surgical implantation, viral transduction, or genetic modification. The paradigm is particularly valuable for evaluating TRPA1 antagonists or analgesics, as the light-gated nature of the stimulus allows within-subject control experiments (e.g., comparing behavior in the presence versus absence of light, or pre- versus post-drug treatment) with precise temporal control over the onset and offset of the nociceptive stimulus.

Spinal Cord Injury Motor Control

In animals with severed spinal cords, localized illumination following systemic Optovin administration enables control of motor activity in the paralyzed extremities . This application leverages Optovin's ability to activate TRPA1-expressing sensory neurons in spinal reflex arcs independently of descending supraspinal input, providing a chemo-optogenetic tool for studying spinal sensorimotor integration, assessing functional recovery after spinal cord injury, and screening interventions that may enhance or restore spinal circuit function. Because the method does not require transgenic animals, it can be applied across diverse species and injury models where genetic modification is impractical.

Application
Selection Property
Validation Focus
Zebrafish behavioral screening & circuit mapping
Light-gated motor response in wild-type embryos/larvae
TRPA1-dependence via trpa1b mutants
Mouse DRG nociceptor subpopulation analysis
Spatially restricted activation of TRPA1-positive sensory neurons
KO/control comparison; co-labeling with sensory markers
Light-evoked nocifensive behavior in mice
Topical, light-triggered acute pain response
Within-subject light/dark control; antagonist testing
Spinal cord injury motor control
Systemic administration with local illumination of paralyzed limbs
Motor output in spinal reflex arcs; species independent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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